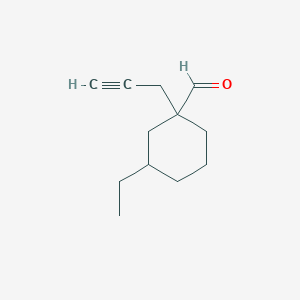
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H18O It is a cyclohexane derivative with an ethyl group, a prop-2-yn-1-yl group, and a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Propargyl bromide (C3H3Br) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethylcyclohexanone: Lacks the propargyl and aldehyde groups, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but without the ethyl group, affecting its steric and electronic properties.
Cyclohexane-1-carbaldehyde: Lacks both the ethyl and propargyl groups, resulting in different reactivity and applications.
Uniqueness
3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the ethyl and propargyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-ethyl-1-prop-2-ynylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3 |
InChI-Schlüssel |
DZOWJHCVXNYNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)(CC#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
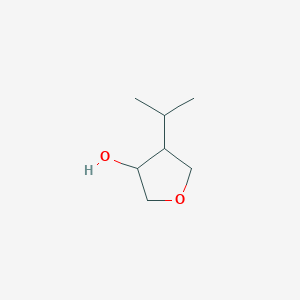
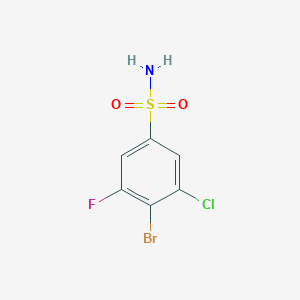
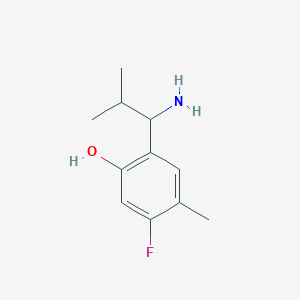
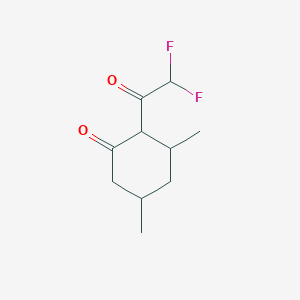

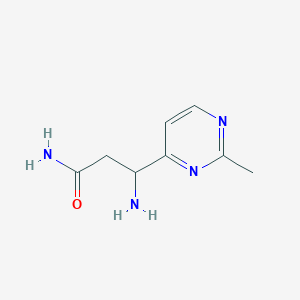
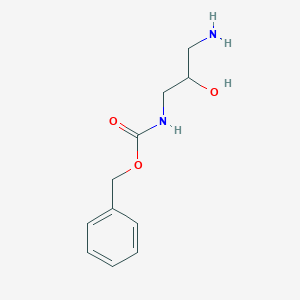
![1,4-Dimethyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13310435.png)


![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)

